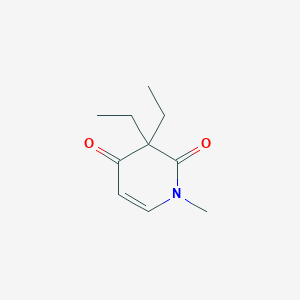
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione is a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as pyridine derivatives.
Reaction Steps:
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions and purification steps is crucial for industrial applications.
化学反応の分析
Types of Reactions
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield pyridine-N-oxide derivatives, while reduction could produce pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent for treating specific diseases.
Industry: Use in the production of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action for 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3,3-Diethyl-1-methylpyridine-2,4-dione: A closely related compound with slight structural differences.
3,3-Diethyl-1-methylpyridine-2,4-diol: Another similar compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione may exhibit unique properties due to its specific structure, such as different reactivity, stability, or biological activity compared to its analogs.
特性
CAS番号 |
1130-18-3 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
InChIキー |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
正規SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
同義語 |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















